1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bromine for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Lacks the formyl group, which may affect its reactivity and applications.
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester: The ester group can influence its solubility and reactivity.
3(5)-Substituted pyrazoles: These compounds exhibit different substitution patterns on the pyrazole ring, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-cyclopropyl-4-formylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13) |
InChI Key |
OSJCSELYESLEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(=O)O)C=O |
Origin of Product |
United States |
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